8-acetyl-7-propoxy-2H-chromen-2-one
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Overview
Description
8-acetyl-7-propoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-propoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . This method is a type of Williamson ether synthesis, which is commonly used for the preparation of ethers.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
8-acetyl-7-propoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-acetyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels and improve cognitive function . Additionally, it may interact with β-amyloid plaques, which are associated with Alzheimer’s disease, and prevent their formation .
Comparison with Similar Compounds
8-acetyl-7-propoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its use in the synthesis of other coumarin derivatives.
6-methyl-4-(4-phenylpiperazin-1-yl)-2H-chromen-2-one: Studied for its potential pharmacological properties.
8-acetyl-7-methoxy-2H-chromen-2-one: Similar in structure but with different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
8-acetyl-7-propoxychromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-3-8-17-11-6-4-10-5-7-12(16)18-14(10)13(11)9(2)15/h4-7H,3,8H2,1-2H3 |
InChI Key |
XDGJEUMPGBUXDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |
Origin of Product |
United States |
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